molecular formula C14H16O2 B100050 6-tert-Butyl-4-methylcoumarin CAS No. 17874-32-7

6-tert-Butyl-4-methylcoumarin

Cat. No. B100050
CAS RN: 17874-32-7
M. Wt: 216.27 g/mol
InChI Key: BVQZHRREUVIRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-Butyl-4-methylcoumarin is a chemical compound belonging to the coumarin family, characterized by the presence of tert-butyl and methyl groups on the benzopyran ring. This compound is of interest due to its potential biological activities and its role as a building block for more complex molecules.

Synthesis Analysis

The synthesis of 6-tert-Butyl-4-methylcoumarin and its derivatives can be achieved through various methods. One common approach is the Pechmann condensation reaction, which has been utilized to synthesize coumarins with terpene and tert-butyl substituents . Another method involves the preparation from tert-butylphenols and diketene, leading to the corresponding aryl acetoacetates, which are then transformed into the desired coumarins . Additionally, the incorporation of aliphatic chains such as the 6-tert-octyl and 6,8-ditert-butyl chains into the coumarin structure has been explored, yielding hydrophobic coumarins .

Molecular Structure Analysis

The molecular structure of 6-tert-Butyl-4-methylcoumarin has been confirmed through spectroscopic methods such as NMR spectroscopy. X-ray structure analysis has also been employed to verify the structures of related compounds, providing a clear understanding of their molecular configurations .

Chemical Reactions Analysis

6-tert-Butyl-4-methylcoumarin can undergo various chemical reactions. For instance, the methylation of coumarins at the 3-position has been achieved using di-tert-butyl peroxide (DTBP) as both the oxidant and the methyl source in a copper(I)-catalyzed reaction . This method provides a pathway to synthesize 3-methylcoumarins, which are valuable intermediates for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-tert-Butyl-4-methylcoumarin derivatives have been studied extensively. For example, novel compounds with tert-butyl and terpene substituents have been investigated for their antioxidant, radical scavenging, and membrane-protective activities, with some derivatives showing high antioxidant activities . In another study, the photophysical and photochemical properties of phthalocyanines substituted with 6,8-di-tert-butyl-3-(p-oxyphenyl)coumarin were examined, revealing their potential in generating singlet oxygen and their photodegradation under light irradiation . These properties are influenced by factors such as the number and position of substituents and the type of central metal atoms in the compounds.

Scientific Research Applications

Synthesis and Derivative Formation

6-tert-Butyl-4-methylcoumarin has been a subject of interest in the synthesis of new chemical compounds. Voss, Edler, and Adiwidjaja (2007) detailed the preparation of this compound and its derivatives like thiocoumarins and dithiocoumarins from tert-butylphenols and diketene. The synthesis process involved structural confirmation through NMR spectroscopy and X-ray analysis, signifying its potential in chemical research and development (Voss, Edler, & Adiwidjaja, 2007).

Antioxidant and Biological Activities

A study by Popova, Shevchenko, Chukicheva, and Kutchin (2019) explored the antioxidant and biological properties of coumarins with tert-butyl and terpene substituents. Their research found that derivatives of 4-methylcoumarin with monoterpene moieties exhibited high antioxidant activities, highlighting the compound's potential in biological and pharmaceutical applications (Popova, Shevchenko, Chukicheva, & Kutchin, 2019).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of 6-tert-Butyl-4-methylcoumarin and its derivatives have also been investigated. Soyer Can, Kaya, Durmuş, and Bulut (2016) synthesized novel compounds with this coumarin and studied their properties in solutions, revealing their potential in photodynamic therapy and other light-sensitive applications (Soyer Can, Kaya, Durmuş, & Bulut, 2016).

Environmental and Analytical Chemistry

6-tert-Butyl-4-methylcoumarin finds application in environmental and analytical chemistry as well. Chavali, Gunda, Naicker, and Mitra (2015) developed a novel fluorogenic compound for rapid detection of fluoride in potable water, demonstrating its utility in environmental monitoring and public health (Chavali, Gunda, Naicker, & Mitra, 2015).

Antifungal Activity

Research on 6-tert-Butyl-4-methylcoumarin also extends to its antifungal properties. Singh, Gupta, Malik, and Kataria (1987) synthesized and tested derivatives for their toxicity towards phytopathogenic fungi, indicating its potential use in agricultural fungicides (Singh, Gupta, Malik, & Kataria, 1987).

properties

IUPAC Name

6-tert-butyl-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-9-7-13(15)16-12-6-5-10(8-11(9)12)14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQZHRREUVIRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170534
Record name 6-t-Butyl-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butyl-4-methylcoumarin

CAS RN

17874-32-7
Record name 6-t-Butyl-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17874-32-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-t-Butyl-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-tert-Butyl-4-methylcoumarin
Reactant of Route 2
Reactant of Route 2
6-tert-Butyl-4-methylcoumarin
Reactant of Route 3
Reactant of Route 3
6-tert-Butyl-4-methylcoumarin
Reactant of Route 4
6-tert-Butyl-4-methylcoumarin
Reactant of Route 5
Reactant of Route 5
6-tert-Butyl-4-methylcoumarin
Reactant of Route 6
Reactant of Route 6
6-tert-Butyl-4-methylcoumarin

Citations

For This Compound
5
Citations
J Voss, R Edler, G Adiwidjaja - … , Sulfur, and Silicon and the Related …, 2007 - Taylor & Francis
… We obtained 6-tert-butyl-4-methylcoumarin (5a) from commercially available 4-tert-butylphenol (1a) and 4-methylene-2-oxetanone (diketene) via the β -keto-ester 3a with an overall …
Number of citations: 7 www.tandfonline.com
N Özer, A Coşkuntuna, T Şabudak - Biocontrol Science and …, 2021 - Taylor & Francis
… ); an anhydride: trans-(2-octenyl)succinic anhydride; three corbocyclic acids: butanedioic acid, capric acid, 4-hydroxy benzoic acid; a coumarin derivative: 6-tert-butyl-4-methylcoumarin, …
Number of citations: 5 www.tandfonline.com
FZ Rahali, M Lamine, IB Rebey… - Acta Scientiarum …, 2021 - czasopisma.up.lublin.pl
… communis essential oils were defined by four chemotypes, namely isoshyobunone/6-tert-butyl-4-methylcoumarin in stems; α-eudesmol/caryophyllene oxide in leaves; caryophyllene/…
Number of citations: 5 czasopisma.up.lublin.pl
C Ogbiko - Asian J. Biotechnol, 2020 - researchgate.net
Background and Objectives: Cassia siamea widely distributed in the southern and northern parts of Nigeria is extensively used in folkloric medicine for the treatment of urinogenitory …
Number of citations: 1 www.researchgate.net
RC Mishra, R Kumari, S Yadav, JP Yadav - 2021 - researchgate.net
Malassezia globosa LIP1 (SMG1) lipase plays a crucial role in the pathogenicity of M. globosa in dandruff sufferers. In this study, GC-MS analysis of selected medicinal plants was done, …
Number of citations: 4 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.